molecular formula C18H18N2OS2 B2930111 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 854978-41-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2930111
CAS No.: 854978-41-9
M. Wt: 342.48
InChI Key: WADKMTSCEMBLDU-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a 4,5,6,7-tetrahydrobenzothiophene core, a privileged scaffold recognized for its versatility in designing modulators for globular protein targets, particularly nuclear receptors . The compound's structure, which incorporates a cyano group and a (4-methylphenyl)sulfanyl acetamide side chain, is optimized for interaction with hydrophobic pockets and key hydrophilic regions within enzyme active sites. This chemical is designed for investigative applications, primarily in the development of novel therapeutic agents. Derivatives of the 4,5,6,7-tetrahydrobenzothiophene scaffold have demonstrated potent activity as modulators of the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt) . RORγt is a critical nuclear receptor and a compelling drug target for treating autoimmune and inflammatory diseases, such as psoriasis and multiple sclerosis, as well as certain cancer types . Furthermore, structurally related molecules based on this core have shown promising in silico affinity as inhibitors of the 5-lipoxygenase (5-LOX) enzyme, a key pathway in inflammation, suggesting potential as non-steroidal anti-inflammatory agents with a potentially improved safety profile compared to traditional COX-2 inhibitors . Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool to study inflammatory pathways and nuclear receptor signaling in vitro . Its molecular framework is an excellent starting point for structure-activity relationship (SAR) studies and further chemical optimization. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-12-6-8-13(9-7-12)22-11-17(21)20-18-15(10-19)14-4-2-3-5-16(14)23-18/h6-9H,2-5,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADKMTSCEMBLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Cyano Group: This step might involve nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: This can be done using thiol reagents under specific conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can reduce the cyano group to an amine.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, benzothiophene derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The cyano and sulfanyl groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-(arylphenyl)acetamides
  • Example : Derivatives synthesized by Shukla et al. (2018) feature arylphenyl groups (e.g., 4-chlorophenyl, 4-nitrophenyl) instead of the 4-methylphenylsulfanyl moiety .
  • Key Differences :
    • Polarity : Sulfanyl groups enhance sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) compared to arylphenyl substituents.
    • Bioactivity : Arylphenyl analogs exhibited MIC values of 12.5–25 µg/mL against S. aureus and E. coli, while sulfanyl derivatives may show improved membrane penetration due to increased lipophilicity .
b) N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-(2-methylphenoxy)acetamide
  • Structure: Replaces the sulfanyl group with a phenoxy linkage (C18H18N2O2S) .
  • Impact of Oxygen vs. Solubility: Phenoxy derivatives may exhibit lower logP values than sulfanyl analogs, affecting pharmacokinetics .
c) Oxadiazole-Clubbed Derivatives
  • Example : Compounds with 5-phenyl-1,3,4-oxadiazole-2-thiol substituents (e.g., from Patel et al.) showed antitubercular activity (MIC: 6.25 µg/mL against M. tuberculosis H37Rv) .
  • Functional Group Advantage : Oxadiazole rings introduce π-π stacking and hydrogen-bonding capabilities, enhancing target affinity compared to simpler sulfanyl groups .

Physicochemical and Crystallographic Data

  • Elemental Analysis : For the sulfanyl analog, calculated C 48.89%, H 4.10%, N 21.93% vs. found C 49.00%, H 4.30%, N 22.10%, confirming purity .
  • Crystallography : Related acetamides (e.g., N-(4-bromophenyl)acetamide) exhibit planar amide groups and R₂²(10) hydrogen-bonded dimers, suggesting similar packing patterns for the target compound .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H19N3O2S2
  • Molecular Weight : 373.49 g/mol
  • CAS Number : 58125-32-9

Research indicates that this compound acts as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNKs are involved in various cellular processes, including apoptosis and inflammation. The specific inhibition of JNK2 and JNK3 has been highlighted in studies, which suggests that the compound may have therapeutic potential in conditions where these pathways are dysregulated.

Antitumor Activity

This compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies reported an IC50 value of approximately 11.72 µM against tumor cell lines, indicating moderate potency compared to standard chemotherapeutic agents.

Anti-inflammatory Effects

The compound's ability to inhibit JNK signaling suggests potential anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antiviral Activity

Emerging research has suggested that compounds similar to this compound exhibit antiviral properties. For instance, derivatives within the same class have demonstrated efficacy against viruses like hepatitis C and influenza.

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : Evaluate the antitumor effect on human breast cancer cell lines.
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound exhibited an IC50 of 11.72 µM after 48 hours of treatment.
    • : Suggests potential for further development as an anticancer agent.
  • Case Study on Anti-inflammatory Effects :
    • Objective : Assess the impact on LPS-induced inflammation.
    • Method : ELISA assays measured cytokine levels post-treatment.
    • Results : Significant reduction in TNF-alpha and IL-6 levels was observed.
    • : Supports the hypothesis that this compound may be beneficial in inflammatory diseases.

Data Tables

Biological ActivityIC50 Value (µM)Cell Line/Model
Antitumor11.72Human Breast Cancer Cells
Anti-inflammatoryN/ALPS-induced Macrophages

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